molecular formula C19H18ClN3S B12433578 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride

6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride

Cat. No.: B12433578
M. Wt: 355.9 g/mol
InChI Key: MXAQKBKBGXPRAU-UHFFFAOYSA-N
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Description

6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a synthetic small molecule featuring a bicyclic imidazo[1,2-a]pyridine core. The compound is substituted with:

  • A thiophen-2-yl group at position 2 of the imidazo[1,2-a]pyridine ring, contributing π-π stacking interactions in biological targets.
  • A 6-methyl group on the pyridine moiety, enhancing lipophilicity and metabolic stability.
  • A 2-methylphenylamino group at position 3, which modulates electronic and steric properties for receptor binding.
  • A hydrochloride salt to improve aqueous solubility.

Properties

Molecular Formula

C19H18ClN3S

Molecular Weight

355.9 g/mol

IUPAC Name

6-methyl-N-(2-methylphenyl)-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine;hydrochloride

InChI

InChI=1S/C19H17N3S.ClH/c1-13-9-10-17-21-18(16-8-5-11-23-16)19(22(17)12-13)20-15-7-4-3-6-14(15)2;/h3-12,20H,1-2H3;1H

InChI Key

MXAQKBKBGXPRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC(=C2NC3=CC=CC=C3C)C4=CC=CS4)C=C1.Cl

Origin of Product

United States

Biological Activity

6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features an imidazo[1,2-a]pyridine core fused with a thiophene ring and a methylphenyl substituent, contributing to its unique chemical properties and biological interactions.

  • Molecular Formula : C19H18ClN3S
  • CAS Number : 1803610-70-9
  • Chemical Structure :
Structure C19H18ClN3S\text{Structure }\text{C}_{19}\text{H}_{18}\text{ClN}_{3}\text{S}

Biological Activity

Research indicates that 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine exhibits significant biological activity, particularly as a potential inhibitor of various kinases involved in critical cellular processes. This property suggests its utility in treating diseases such as cancer and autoimmune disorders.

The compound's unique structure allows it to interact with multiple biological targets, enhancing its therapeutic potential. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in disease pathways, although further research is required to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

The following table compares 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Thiophen-2-yl)imidazo[1,2-a]pyridineContains thiophene and imidazo[1,2-a]pyridineLacks methyl substitution on nitrogen
6-Methyl-N-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-amineSimilar imidazo structure but different phenyl substitutionDifferent aromatic substitution pattern
5-Methyl-N-(methylphenyl)-imidazo[1,2-b]pyridazineContains imidazo[1,2-b]pyridazine instead of pyridineDifferent heterocyclic framework

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activity. For instance:

  • Inhibition of Kinases : Initial findings suggest that the compound may effectively inhibit certain kinases implicated in tumor growth. This activity was evaluated using various cellular assays, demonstrating significant inhibition at micromolar concentrations.
  • Antimicrobial Properties : The compound was also assessed for its antimicrobial activity against various bacterial strains. Results indicated promising activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro cytotoxicity studies conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, indicating its potential for therapeutic use without significant side effects.

Future Directions

Ongoing research aims to further explore the pharmacological profile of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride. Key areas of focus include:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways affected by this compound.
  • In Vivo Studies : Evaluating the efficacy and safety of the compound in animal models to support clinical development.
  • Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure to enhance potency and selectivity against specific targets.

Scientific Research Applications

6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused with a thiophene ring and a methylphenyl substituent. It has gained attention in medicinal chemistry for its various biological activities and potential therapeutic uses. The presence of nitrogen and sulfur atoms in its structure gives it unique chemical properties, making it a subject of interest for further research and development.

Potential Applications

  • Kinase Inhibition: Research indicates that 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine shows promise as a potential inhibitor of certain kinases, which are crucial in various cellular processes. This property suggests its potential in treating diseases such as cancer and autoimmune disorders.
  • Interaction with Biological Targets: Studies on the interactions of 6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine with biological targets are ongoing. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in disease pathways. Further research is needed to fully elucidate these interactions and understand their implications for therapeutic use.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
2-(Thiophen-2-yl)imidazo[1,2-a]pyridineContains thiophene and imidazo[1,2-a]pyridineLacks methyl substitution on nitrogen
6-Methyl-N-(4-methylphenyl)-imidazo[1,2-a]pyridin-3-amineSimilar imidazo structure but different phenyl substitutionDifferent aromatic substitution pattern
5-Methyl-N-(methylphenyl)-imidazo[1,2-b]pyridazineContains imidazo[1,2-b]pyridazine instead of pyridineDifferent heterocyclic framework
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-amineImidazo[1,2-a]pyridine framework with methyl and thiophene groupsThe combination of the imidazo[1,2-a]pyridine framework with both methyl and thiophene groups provides distinct chemical and biological properties not found in similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features and Activities

Compound Name Substituents Biological Activity Key Findings References
Target Compound
6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride
- 6-Methyl
- 2-Thiophen-2-yl
- 3-(2-Methylphenyl)amino
Kinase inhibition (e.g., Aurora A/STK1) High selectivity due to thiophene and methylphenyl groups; hydrochloride improves bioavailability.
6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine - 6-Chloro
- 2-Pyridin-3-yl
- 3-Phenylamino
Anticancer (kinase targets) Chlorine at position 6 enhances electrophilicity but reduces solubility.
N-(tert-butyl)-2-(4-(3,5-dimethylisoxazol-4-yl)phenyl)-6-methylimidazo[1,2-a]pyridin-3-amine - 6-Methyl
- 2-Aryl (isoxazole)
- 3-(tert-butyl)amino
Kinase inhibition tert-Butyl group increases steric bulk, reducing off-target interactions.
(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - 2-Phenyl
- 3-Thiophene Schiff base
VEGFR-2 inhibition Thiophene Schiff base enhances binding affinity; pyrimidine core alters electronic properties.
N,N-Dimethyl-2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridin-3-amine hydrochloride - 2-(Methylsulfonylphenyl)
- 3-Dimethylamino
COX-2 inhibition Methylsulfonyl group improves COX-2 selectivity (IC₅₀ = 0.07 μM).

Key Comparative Insights

Substituent Effects on Bioactivity: Thiophene vs. Pyridine/Aryl Groups: The thiophene moiety in the target compound enhances π-π interactions compared to pyridinyl or phenyl groups in analogs like and . This is critical for kinase binding . Position 6 Modifications: The 6-methyl group in the target compound improves metabolic stability relative to the 6-chloro substituent in , which may confer toxicity risks. Amino Group Variations: The 2-methylphenylamino group balances steric hindrance and lipophilicity, contrasting with the tert-butyl group in (bulkier) or the dimethylamino group in (more polar).

Pharmacokinetic and ADMET Properties: The hydrochloride salt in the target compound enhances solubility compared to non-salt analogs (e.g., ). Schiff base derivatives like exhibit superior VEGFR-2 inhibition but may suffer from hydrolytic instability.

Target Selectivity :

  • The target compound’s thiophene and methylphenyl groups likely confer selectivity for Aurora A/STK1 kinases , whereas COX-2 inhibitors (e.g., ) prioritize sulfonyl or morpholine substituents .

Preparation Methods

Iodine-Catalyzed Cyclization in Aqueous Media

A prominent method involves iodine-mediated cyclization of 6-methyl-2-aminopyridine with 2-(thiophen-2-yl)acetophenone derivatives. Under aqueous conditions, iodine (20 mol%) facilitates dehydrogenative cyclocondensation at 40–80°C, forming the imidazo[1,2-a]pyridine scaffold. This approach achieves yields of 85–92% for analogous compounds. Key steps include:

  • Reaction : 6-Methyl-2-aminopyridine + 2-(thiophen-2-yl)acetophenone → Cyclization → Intermediate free base.
  • Conditions : H₂O, I₂ (0.3 mmol), NH₄Cl (1.5 mmol), 12–24 h.
  • Workup : Extraction with ethyl acetate, column chromatography (silica gel, ethyl acetate/petroleum ether).

Copper-Catalyzed Domino A³-Coupling

Copper sulfate (10 mol%) and sodium ascorbate enable a domino aldehyde-amine-alkyne (A³) coupling. For this compound:

  • Components : 6-Methyl-2-aminopyridine, 2-thiophenecarboxaldehyde, 2-methylphenylacetylene.
  • Conditions : MeOH/THF (1:1), 50°C, 6–16 h.
  • Yield : 78–87% for similar substrates.
  • Mechanism : Formation of propargylamine intermediate followed by cyclization.

Multicomponent Reaction (MCR) Approaches

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction constructs the imidazo[1,2-a]pyridine core in one pot:

  • Components :
    • 6-Methyl-2-aminopyridine (1 mmol).
    • 2-Thiophenecarboxaldehyde (1 mmol).
    • 2-Methylphenyl isonitrile (1.2 mmol).
  • Conditions : HOAc (2 mmol), MeOH, 80°C, 4 h.
  • Yield : 82–89% for analogous structures.
  • Advantages : Atom-economical, no metal catalysts.

Ultrasound-Assisted Iodine Catalysis

Ultrasound irradiation enhances reaction efficiency:

  • Procedure :
    • 6-Methyl-2-aminopyridine, 2-(thiophen-2-yl)acetophenone, and I₂ (20 mol%) in H₂O.
    • Irradiation at 25°C, 30 min.
  • Yield : 88–91% (gram-scale).
  • Purification : Recrystallization (MeOH).

Post-Functionalization and N-Substitution

Buchwald-Hartwig Amination

For introducing the N-(2-methylphenyl) group post-cyclization:

  • Substrate : 3-Bromoimidazo[1,2-a]pyridine intermediate.
  • Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃, 2-methylaniline, 100°C, 12 h.
  • Yield : 75–80%.

Reductive Amination

Alternative N-alkylation using 2-methylbenzaldehyde:

  • Procedure :
    • Imine formation with 3-aminoimidazo[1,2-a]pyridine.
    • NaBH₄ reduction in MeOH, 0°C to RT.
  • Yield : 70–75%.

Hydrochloride Salt Formation

The free base is converted to hydrochloride via:

  • Acid Treatment : Free base (1 eq) dissolved in EtOAc, treated with HCl (2 eq, 4M in dioxane), stirred 1 h.
  • Precipitation : Salt precipitates, filtered, washed with cold EtOAc.
  • Purity : >99% (HPLC).

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantages
Iodine Cyclization H₂O, I₂, 40–80°C 85–92 98 Scalable, green solvent
GBB Reaction MeOH, HOAc, 80°C 82–89 97 One-pot, no metal
Ultrasound-I₂ H₂O, ultrasound, 25°C 88–91 99 Rapid, energy-efficient
Buchwald Amination Toluene, Pd catalyst, 100°C 75–80 95 Selective N-functionalization

Challenges and Optimization Strategies

  • Regioselectivity : Thiophene orientation at position 2 requires careful control of cyclization kinetics.
  • Byproducts : N-Alkylation side products minimized using excess 2-methylphenyl reagents.
  • Purification : Silica gel chromatography (ethyl acetate/petroleum ether, 1:4) resolves regioisomers.

Environmental and Industrial Viability

  • Green Metrics :
    • E-Factor : 2.1–3.5 for aqueous methods vs. 5.8–7.2 for organic solvents.
    • PMI (Process Mass Intensity) : 8.2 (ultrasound) vs. 15.6 (traditional).
  • Scalability : Iodine and GBB methods validated at >100 g scale.

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